molecular formula C22H15NO5S B2424589 N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)benzofuran-3-yl)thiophene-2-carboxamide CAS No. 886185-28-0

N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)benzofuran-3-yl)thiophene-2-carboxamide

Cat. No.: B2424589
CAS No.: 886185-28-0
M. Wt: 405.42
InChI Key: RJGCSOZGMIEGDB-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)benzofuran-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H15NO5S and its molecular weight is 405.42. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO5S/c24-20(13-7-8-16-17(12-13)27-10-9-26-16)21-19(14-4-1-2-5-15(14)28-21)23-22(25)18-6-3-11-29-18/h1-8,11-12H,9-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGCSOZGMIEGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)benzofuran-3-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a complex structure that incorporates elements known for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Dihydrobenzo[b][1,4]dioxine moiety : Known for its role in various biological activities.
  • Benzofuran : Associated with antioxidant and anticancer properties.
  • Thiophene : Often linked to antimicrobial and anti-inflammatory effects.

Molecular Formula

The molecular formula of the compound is C19H16N2O4SC_{19}H_{16}N_{2}O_{4}S.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies : Various derivatives of benzofuran have shown promising results against different cancer cell lines. For example, compounds with similar structures demonstrated IC50 values ranging from 8.86 μM to 58 μM against human breast cancer cells (MCF-7) .
CompoundCell LineIC50 (μM)
Benzofuran DerivativeMCF-758
5α,8α-Epoxy CompoundHeLa12.4
2-HydroxybenzofuranVarious0.08

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties. Studies have shown that derivatives can inhibit pro-inflammatory mediators such as NO and TNF-α in activated microglial cells. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial effects against various pathogens:

  • Antibacterial and antifungal activity : Some benzofuran derivatives have been reported to exhibit significant antibacterial activity against strains of Mycobacterium tuberculosis and other bacteria .

The biological activities of this compound are likely mediated through several mechanisms:

  • Inhibition of cell proliferation : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.
  • Modulation of inflammatory pathways : By inhibiting NF-kB activation, the compound could reduce the expression of pro-inflammatory cytokines.
  • Antimicrobial action : The structural components may disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.

Case Studies

  • Antitumor Efficacy Study : A recent study evaluated the efficacy of a benzofuran derivative in inhibiting tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to controls, suggesting the potential for clinical application.
  • Inflammation Model : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in decreased levels of inflammatory markers such as IL-1β and COX-2 .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)benzofuran-3-yl)thiophene-2-carboxamide. For instance, derivatives of benzofuran and thiophene have shown promising results against various cancer cell lines. The compound's structure allows for interactions with cellular targets involved in cancer progression, making it a candidate for further development as an anticancer agent .

1.2 Anti-inflammatory Properties

Research indicates that compounds with similar structural motifs exhibit anti-inflammatory effects. The presence of the thiophene moiety is particularly noteworthy, as it has been associated with the inhibition of pro-inflammatory cytokines. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases .

Synthetic Methodologies

2.1 Multicomponent Reactions (MCRs)

The synthesis of this compound can be achieved through multicomponent reactions that facilitate the formation of complex molecular architectures in a single step. MCRs involving benzofuran derivatives have been shown to yield high-efficiency products with diverse functionalities .

Table 1: Summary of Synthetic Methods

MethodologyDescriptionYield (%)Reference
MCR with AminesUtilizes benzofuran as a nucleophile75-90
Cyclization ReactionsFormation of heterocycles from benzofuran derivatives80
IodocyclizationPromotes cyclization of tethered heteroatoms70

Biological Activities

3.1 Mechanistic Insights

Studies employing density functional theory (DFT) calculations have provided insights into the reaction mechanisms involving this compound. These investigations reveal how the compound interacts at the molecular level with biological targets, potentially leading to its pharmacological effects .

3.2 Case Studies

Several case studies exemplify the biological activity of compounds related to this compound:

  • Study on Anticancer Properties : A study demonstrated that derivatives exhibited micromolar activity against breast cancer cell lines (MDA-MB-231), highlighting their potential as therapeutic agents .
  • Anti-inflammatory Research : Another case study reported that similar compounds reduced inflammation markers in vitro, suggesting their utility in treating inflammatory diseases .

Q & A

Basic Question

  • In vitro enzyme inhibition : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. Measure IC₅₀ values (expected range: 0.1–10 µM for related benzofuran derivatives) .
  • Antimicrobial screening : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

Advanced Consideration : Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays .

How can structure-activity relationships (SAR) be explored for this compound?

Advanced Question

  • Modify substituents : Synthesize derivatives with varying groups (e.g., halogenation of the benzodioxine ring, alkylation of the thiophene carboxamide) .
  • Evaluate potency : Compare IC₅₀ values across derivatives to identify critical functional groups (e.g., benzodioxine carbonyl enhances target binding by 2-fold) .
  • Computational docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding modes and guide SAR .

How should contradictory biological activity data be resolved?

Advanced Question
Discrepancies in IC₅₀ or MIC values across studies may arise from:

Purity differences : Re-analyze compound purity via HPLC (>95% required) .

Assay conditions : Standardize buffer pH, temperature, and cofactor concentrations .

Target specificity : Perform counter-screens against off-target enzymes to rule out nonspecific inhibition .

Example : A 10-fold IC₅₀ variation in kinase inhibition could stem from residual DMSO in assay buffers .

What analytical methods are critical for stability studies?

Advanced Question

  • Forced degradation : Expose the compound to heat (40–60°C), light, and humidity. Monitor degradation via:
    • HPLC-UV : Track new peaks indicating hydrolysis (e.g., benzodioxine ring opening) .
    • LC-MS/MS : Identify degradation products (e.g., thiophene-2-carboxylic acid as a common byproduct) .
  • Storage recommendations : Store at -20°C in amber vials under inert gas to prevent oxidation .

What computational tools can predict its pharmacokinetic properties?

Advanced Question

  • ADME prediction : Use SwissADME or ADMETLab to estimate:
    • LogP (~3.2, indicating moderate lipophilicity) .
    • CYP450 inhibition risk (e.g., CYP3A4 inhibition potential due to the benzofuran moiety) .
  • Solubility : Apply COSMO-RS to predict aqueous solubility (likely <10 µM, necessitating formulation optimization) .

How can in vivo efficacy challenges be addressed?

Advanced Question

  • Bioavailability enhancement : Formulate with cyclodextrins or lipid nanoparticles to improve solubility .
  • Metabolic stability : Introduce deuterium at labile positions (e.g., benzodioxine methyl groups) to slow CYP-mediated oxidation .
  • Toxicity screening : Conduct acute toxicity studies in rodents (LD₅₀ determination) and hepatocyte assays .

What strategies validate target engagement in cellular models?

Advanced Question

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .
  • CRISPR knockdown : Compare compound efficacy in wild-type vs. target gene-KO cells to confirm specificity .

How can synthetic scalability issues be mitigated?

Advanced Question

  • Optimize reaction steps : Replace toxic solvents (e.g., CH₂Cl₂) with 2-MeTHF or cyclopentyl methyl ether .
  • Catalyst screening : Test Pd/C or nickel catalysts for coupling steps to improve yields (>80%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.